

# biological activity of 4-Chloro-2-methylpyrimidine-5-carbonitrile

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## Compound of Interest

**Compound Name:** 4-Chloro-2-methylpyrimidine-5-carbonitrile

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An In-Depth Technical Guide on the Biological Activity of **4-Chloro-2-methylpyrimidine-5-carbonitrile** and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

## Abstract

The pyrimidine-5-carbonitrile scaffold represents a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of biologically active compounds. This technical guide delves into the significance of the **4-Chloro-2-methylpyrimidine-5-carbonitrile** core, not as a standalone therapeutic, but as a pivotal intermediate in the synthesis of potent and selective modulators of various biological pathways. We will explore the extensive research into its derivatives, which have demonstrated significant promise as anticancer agents through mechanisms such as kinase inhibition and apoptosis induction. This guide will provide a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, offering valuable insights for researchers in drug discovery and development.

## Introduction: The Pyrimidine-5-carbonitrile Core

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids (cytosine, thymine, and uracil) and various natural products, making it a privileged scaffold in drug design. [1] The addition of a carbonitrile group at the 5-position and specific substitutions at other

positions can dramatically influence the molecule's chemical reactivity and biological activity. **4-Chloro-2-methylpyrimidine-5-carbonitrile**, with its reactive chlorine atom, serves as an excellent electrophilic center for nucleophilic substitution, enabling the facile synthesis of a diverse library of derivatives.[2] This reactivity is key to its utility in creating compounds with a wide range of therapeutic applications, particularly in oncology.[3]

#### Chemical Structure and Properties of **4-Chloro-2-methylpyrimidine-5-carbonitrile**:

- Molecular Formula: C<sub>6</sub>H<sub>4</sub>ClN<sub>3</sub>[4]
- Molecular Weight: 153.57 g/mol [4]
- CAS Number: 38875-74-0[4][5]
- Appearance: Typically a solid or crystalline powder.[6]
- Key Reactive Site: The chlorine atom at the 4-position is susceptible to nucleophilic displacement, which is the primary route for derivatization.

## Synthetic Pathways and Derivatization Strategies

The synthesis of biologically active molecules from the **4-Chloro-2-methylpyrimidine-5-carbonitrile** core predominantly involves the nucleophilic substitution of the C4-chloro group. A variety of nucleophiles, including amines, hydrazines, and thiols, can be employed to introduce diverse functionalities, thereby modulating the compound's pharmacokinetic and pharmacodynamic properties.

## General Synthesis of Pyrimidine-5-carbonitrile Derivatives

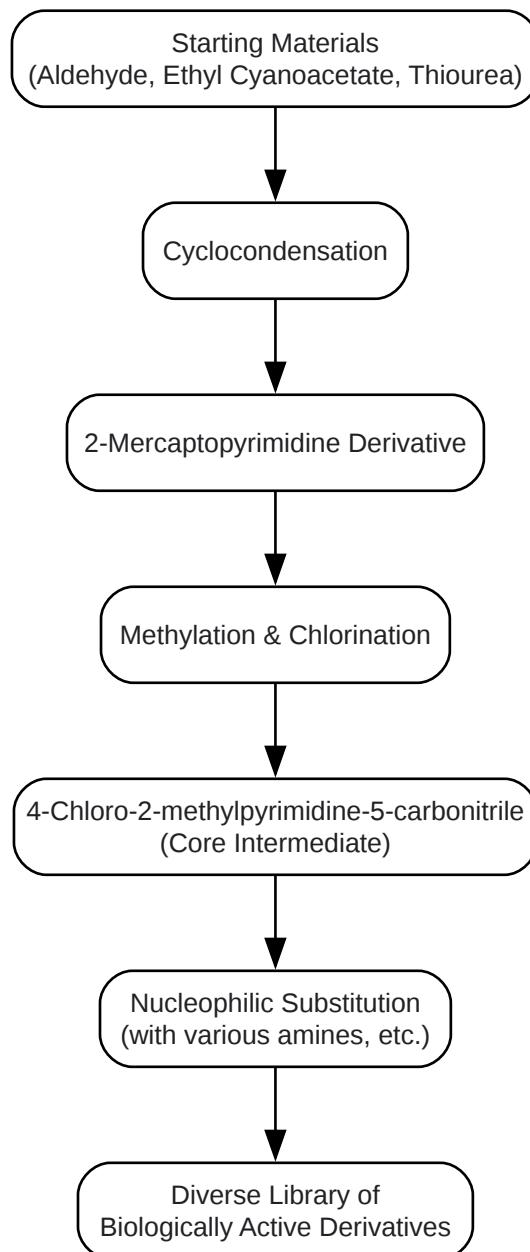
A common synthetic route starts with the cyclocondensation of an aldehyde, ethyl cyanoacetate, and thiourea to form a 2-mercaptopyrimidine derivative.[7] This intermediate can then be methylated and subsequently chlorinated to yield a 4-chloropyrimidine-5-carbonitrile precursor.[7] From this key intermediate, various amines or other nucleophiles can be introduced at the 4-position.

## Experimental Protocol: Representative Synthesis of a 4-amino-pyrimidine-5-carbonitrile Derivative

This protocol is a generalized representation based on common synthetic methodologies described in the literature.[\[8\]](#)[\[9\]](#)

- Chlorination: To a solution of the corresponding 4-hydroxypyrimidine precursor, add phosphorus oxychloride ( $\text{POCl}_3$ ) and an organic base (e.g., triethylamine) and heat under reflux.[\[10\]](#)
- Work-up: After cooling, the excess  $\text{POCl}_3$  is removed under reduced pressure. The residue is carefully quenched with ice water.
- Extraction: The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.
- Nucleophilic Substitution: The resulting 4-chloropyrimidine intermediate is dissolved in a suitable solvent (e.g., ethanol, benzene) and reacted with the desired amine in the presence of a base (e.g., potassium carbonate) under reflux.[\[8\]](#)[\[9\]](#)
- Purification: The final product is isolated by filtration and purified by recrystallization or column chromatography.

## DOT Diagram: General Synthetic Workflow



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Caption: General workflow for the synthesis of pyrimidine-5-carbonitrile derivatives.

## Biological Activities of 4-Chloro-2-methylpyrimidine-5-carbonitrile Derivatives

While **4-Chloro-2-methylpyrimidine-5-carbonitrile** itself is primarily a synthetic intermediate, its derivatives have demonstrated a broad spectrum of potent biological activities, most notably

in the realm of oncology.

## Anticancer Activity

Derivatives of the pyrimidine-5-carbonitrile scaffold have shown significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines.

- **Broad-Spectrum Cytotoxicity:** Novel series of pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their in vitro cytotoxic activities against cancer cell lines such as colon cancer (HCT-116), breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and non-small cell lung cancer (A549).[7][11]
- **Potent Derivatives:** Certain derivatives have exhibited higher cytotoxic activities than the standard anticancer drug sorafenib, with  $IC_{50}$  values in the low micromolar and even nanomolar ranges.[7][12]
- **Selectivity:** Importantly, some of the most potent anticancer derivatives have shown significantly lower cytotoxicity against normal human cell lines, indicating a favorable therapeutic window.[7]

Table 1: Representative Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives

Compound ID	Cancer Cell Line	$IC_{50}$ ( $\mu$ M)	Reference
11e	HCT-116 (Colon)	1.14	[7]
11e	MCF-7 (Breast)	1.54	[7]
12b	Leukemia (SR)	$0.10 \pm 0.01$	[13]
12d	Leukemia (SR)	$0.09 \pm 0.01$	[13]
7f	K562 (Leukemia)	Potent Activity	[8][14]

## Enzyme Inhibition: A Key Mechanism of Action

A primary mechanism through which these derivatives exert their anticancer effects is through the inhibition of key enzymes involved in cancer cell proliferation, survival, and angiogenesis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

- Several pyrimidine-5-carbonitrile derivatives have been designed and identified as potent inhibitors of VEGFR-2.[\[7\]](#)
- Compounds have demonstrated IC<sub>50</sub> values for VEGFR-2 inhibition in the sub-micromolar range, comparable to or better than the standard inhibitor sorafenib.[\[7\]](#)
- Molecular docking studies have shown that these derivatives can effectively bind to the ATP-binding site of the VEGFR-2 kinase domain, mimicking the binding mode of known inhibitors.[\[7\]](#)

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

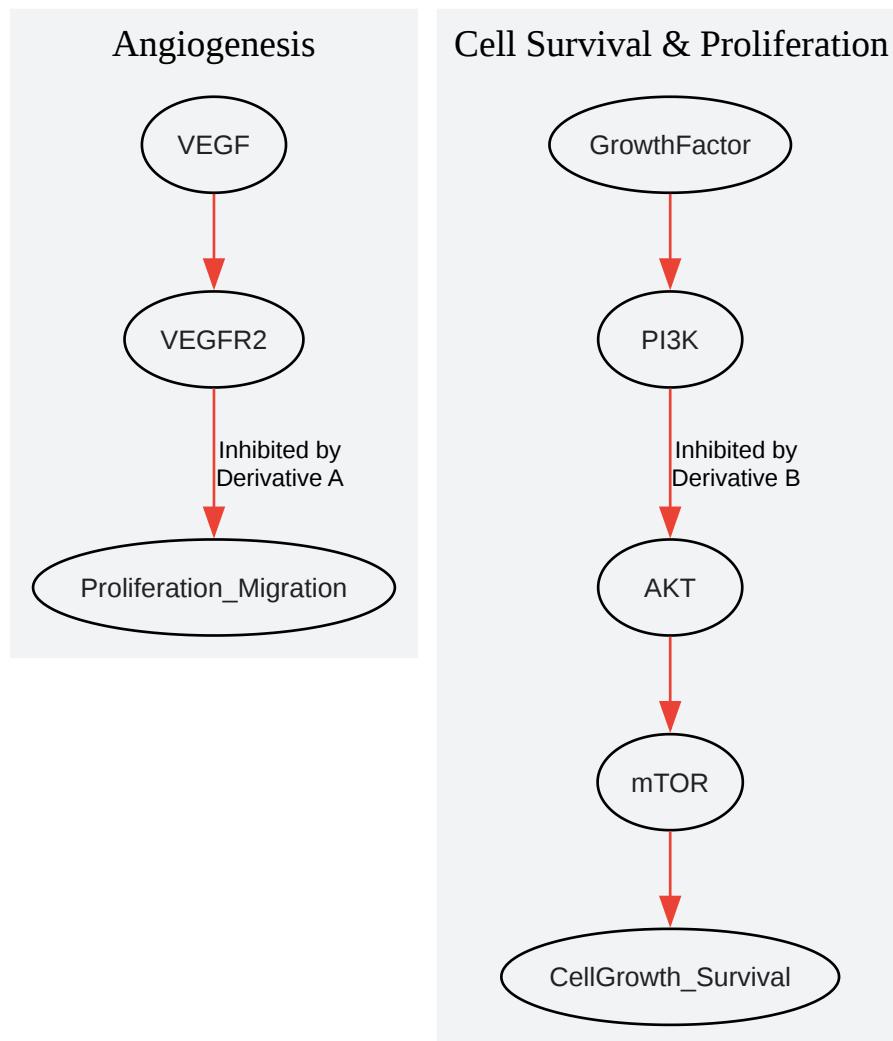
- Novel morpholinopyrimidine-5-carbonitrile derivatives have been developed as dual PI3K/mTOR inhibitors.[\[13\]](#)
- Certain Schiff base derivatives have shown excellent antitumor activity, particularly against leukemia cell lines, with significant inhibitory effects on PI3K $\alpha$ , PI3K $\beta$ , PI3K $\delta$ , and mTOR.[\[13\]](#)
- Mechanistic studies have confirmed that these compounds can modulate the expression of key proteins in the PI3K/AKT pathway, including p-PI3K and p-AKT.[\[8\]](#)[\[14\]](#)

The versatility of the pyrimidine-5-carbonitrile scaffold allows for its adaptation to target other important kinases in cancer therapy.

- Src/Abl Kinase Inhibition: Substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides have been identified as potent dual Src/Abl kinase inhibitors, with preclinical antitumor activity.[\[15\]](#)
- EGFR Inhibition: Pyrimidine-5-carbonitrile derivatives have also been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), another key target in cancer therapy.[\[11\]](#)

- COX-2 Inhibition: Some derivatives have shown potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression.  
[\[16\]](#)

DOT Diagram: Key Signaling Pathways Targeted by Pyrimidine-5-carbonitrile Derivatives



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Caption: Targeted inhibition of VEGFR-2 and PI3K/AKT pathways by pyrimidine-5-carbonitrile derivatives.

## Induction of Apoptosis and Cell Cycle Arrest

Beyond direct enzyme inhibition, a crucial aspect of the anticancer activity of these compounds is their ability to induce programmed cell death (apoptosis) and halt the cell division cycle.

- **Apoptosis Induction:** Treatment of cancer cells with potent pyrimidine-5-carbonitrile derivatives has been shown to significantly increase the population of apoptotic cells.[7][12] This is often accompanied by an increase in the levels of pro-apoptotic proteins like caspase-3.[7]
- **Cell Cycle Arrest:** Flow cytometric analysis has revealed that these compounds can cause cell cycle arrest at various phases, such as the S and sub-G1 phases, thereby preventing cancer cell proliferation.[7][14]

#### Experimental Protocol: In Vitro Cell Viability Assay (MTT Assay)

This is a standard protocol to assess the cytotoxic effects of compounds on cancer cell lines.

- **Cell Seeding:** Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 48-72 hours).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the control and determine the IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of cell growth).

## Structure-Activity Relationship (SAR) Insights

Systematic modifications of the pyrimidine-5-carbonitrile scaffold have provided valuable insights into the structural requirements for potent biological activity.

- Substituents at C4: The nature of the substituent introduced at the C4 position via nucleophilic substitution is critical. The presence of aromatic amines, substituted piperazines, and hydrazone moieties has been shown to be beneficial for anticancer activity.[7][8][9]
- Linkers and Spacers: The length and flexibility of linkers connecting the pyrimidine core to other pharmacophoric groups can significantly impact potency.[7]
- Substitutions on Appended Rings: The electronic and steric properties of substituents on aromatic rings attached to the core structure can fine-tune the inhibitory activity against specific targets. For example, di-chloro substitutions at certain positions on a phenyl ring have shown stronger activity in some cases.[7]

## Future Directions and Conclusion

The **4-Chloro-2-methylpyrimidine-5-carbonitrile** core has proven to be an exceptionally valuable starting point for the development of novel therapeutic agents. The extensive research into its derivatives has led to the discovery of potent inhibitors of key cancer-related pathways, including VEGFR-2 and PI3K/AKT. The synthetic tractability of this scaffold allows for the creation of large and diverse chemical libraries, making it an attractive platform for future drug discovery efforts.

Future research should focus on:

- Optimizing Selectivity: Further refining the structure of these derivatives to enhance their selectivity for specific kinase isoforms or other targets to minimize off-target effects.
- Improving Pharmacokinetic Properties: Modifying the scaffold to improve solubility, metabolic stability, and oral bioavailability for in vivo applications.
- Exploring New Therapeutic Areas: While the primary focus has been on oncology, the diverse biological activities of pyrimidine derivatives suggest their potential in other areas, such as antiviral, anti-inflammatory, and antimicrobial therapies.[1]

In conclusion, **4-Chloro-2-methylpyrimidine-5-carbonitrile** is a key building block in medicinal chemistry that has enabled the development of a wide array of biologically active compounds. The insights gained from the study of its derivatives continue to fuel the search for new and more effective therapies for cancer and other diseases.

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